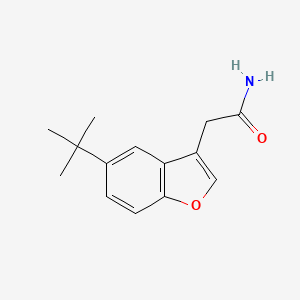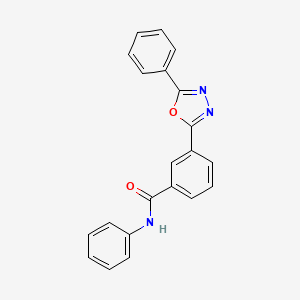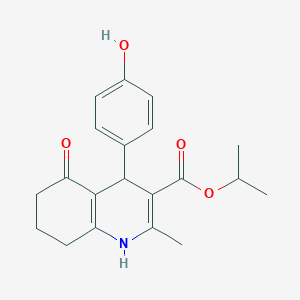![molecular formula C15H12ClF3N2O3S B5043946 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide](/img/structure/B5043946.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide is a complex organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a methanesulfonamido group attached to a benzamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-5-(trifluoromethyl)aniline. This intermediate is then reacted with 4-(methanesulfonamido)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The methanesulfonamido group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-5-trifluoromethyl-phenyl)-3,5-dinitro-benzamide
- 2-chloro-5-(trifluoromethyl)aniline
- 2-chloro-5-(trifluoromethyl)phenylacetic acid
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide is unique due to the presence of both the trifluoromethyl and methanesulfonamido groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methanesulfonamido group provides additional sites for hydrogen bonding and interaction with biological targets.
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c1-25(23,24)21-11-5-2-9(3-6-11)14(22)20-13-8-10(15(17,18)19)4-7-12(13)16/h2-8,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOVTCCWNSMGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B5043891.png)
![[1-[(2,3-Dichlorophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5043898.png)
![{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}(morpholin-4-yl)methanone](/img/structure/B5043906.png)

![4-allyl-3-(2-chlorophenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B5043916.png)
![N'-cyclopentyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5043926.png)
![1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5043951.png)
![1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5043956.png)
![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5043962.png)
![(2E)-6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazinan-4-one](/img/structure/B5043966.png)
